molecular formula C17H16ClNO B048279 {5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone CAS No. 2897-00-9

{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone

Cat. No. B048279
CAS RN: 2897-00-9
M. Wt: 285.8 g/mol
InChI Key: WCRKZICZCPHVAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the [4+2] cycloaddition Diels-Alder reaction, as seen in the creation of (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, with yields more than 60% (Thirunarayanan, 2014). Such methods are indicative of the strategies that might be employed in synthesizing complex methanones including “{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone”.

Molecular Structure Analysis

Molecular structure analyses of similar compounds have been conducted using techniques like NMR, single-crystal X-ray diffraction, and density functional theory (DFT) calculations. For instance, Schiff base derivatives of (2-amino-5-ethyl-thiophen-3-yl)-(2-chloro-phenyl)-methanone have been characterized, revealing intricate details about their crystal structures (Kaur et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often exhibit a variety of reactivities depending on their structural motifs. For example, aryloxyphenyl cyclopropyl methanones show promising anti-tubercular activities, highlighting the potential bioactivity of related compounds (Dwivedi et al., 2005).

properties

IUPAC Name

[5-chloro-2-(cyclopropylmethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-14-8-9-16(19-11-12-6-7-12)15(10-14)17(20)13-4-2-1-3-5-13/h1-5,8-10,12,19H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKZICZCPHVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335707
Record name {5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone

CAS RN

2897-00-9
Record name {5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [5-chloro-2-[(cyclopropylmethyl)amino]phenyl]phenyl
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